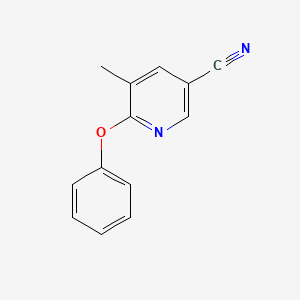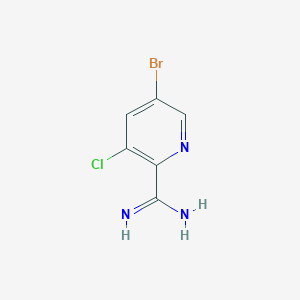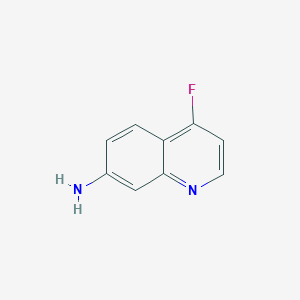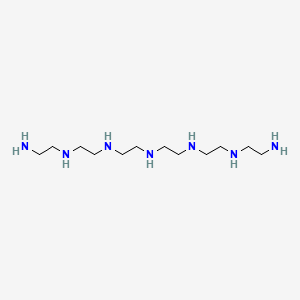
3-(4-Aminophenyl)isoxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Aminophenyl)isoxazol-5-amine is a heterocyclic compound that features an isoxazole ring substituted with an aminophenyl group Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminophenyl)isoxazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-aminobenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction proceeds through the formation of an intermediate oxime, which undergoes cyclization to form the isoxazole ring .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity. For example, a metal-free protocol using L-valine as a catalyst has been developed for the synthesis of isoxazolone derivatives . This method is advantageous due to its high yields, short reaction times, and mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(4-Aminophenyl)isoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amino group.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce halogens or other functional groups onto the aromatic ring.
Scientific Research Applications
3-(4-Aminophenyl)isoxazol-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(4-Aminophenyl)isoxazol-5-amine involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The isoxazole ring can also interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
5-Aminoisoxazole: A structural isomer with similar chemical properties but different biological activities.
3,5-Disubstituted Isoxazoles: These compounds have different substituents on the isoxazole ring, leading to variations in their chemical and biological properties.
Uniqueness
3-(4-Aminophenyl)isoxazol-5-amine is unique due to the presence of the aminophenyl group, which imparts specific electronic and steric properties. This makes it a valuable compound for the development of new drugs and materials with tailored properties.
Properties
Molecular Formula |
C9H9N3O |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
3-(4-aminophenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C9H9N3O/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5H,10-11H2 |
InChI Key |
IWAMUKYOABSUDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Imidazo[2,1-f][1,2,4]triazine-4-carboxylicacid](/img/structure/B15231834.png)
![benzyl (1R,4S)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B15231840.png)




![4,4-Difluorooctahydrocyclopenta[b]pyrrole](/img/structure/B15231898.png)


